molecular formula C13H12O B1197477 2-Benzylphenol CAS No. 1322-51-6

2-Benzylphenol

Cat. No. B1197477
CAS RN: 1322-51-6
M. Wt: 184.23 g/mol
InChI Key: CDMGNVWZXRKJNS-UHFFFAOYSA-N
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Patent
US08048897B2

Procedure details

To a solution of 2-(4-chlorobenzyl)phenol (618.5 mg, 2.83 mmol) in methanol (20 mL), a 20% palladium hydroxide catalyst (240 mg) was added. The mixture was stirred under a hydrogen atmosphere for three days, and then the catalyst was filtered off. The solvent was distilled under reduced pressure and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:4)] to obtain the title compound (348.4 mg, 67%).
Name
2-(4-chlorobenzyl)phenol
Quantity
618.5 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:15]=[CH:14][C:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])=[CH:4][CH:3]=1>CO.[OH-].[Pd+2].[OH-]>[CH2:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13])[C:5]1[CH:4]=[CH:3][CH:2]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
2-(4-chlorobenzyl)phenol
Quantity
618.5 mg
Type
reactant
Smiles
ClC1=CC=C(CC2=C(C=CC=C2)O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
240 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:4)]

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 348.4 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.